4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro, methoxy, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound shares the fluoro and trifluoromethyl groups but lacks the methoxy group.
2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid: Similar in structure but with different positioning of the fluoro and methoxy groups.
Uniqueness
4-Fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-fluoro-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-2-8(15(17,18)19)6-12(13)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYHMXNEGQCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692127 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-88-0 |
Source
|
Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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